Bromperidol
Overview
Description
Bromperidol is a first-generation butyrophenone antipsychotic used in the treatment of schizophrenia and other psychotic manifestations . It is sold under the brand names Bromidol and Impromen among others . It was discovered at Janssen Pharmaceutica in 1966 .
Molecular Structure Analysis
Bromperidol has a chemical formula of C21H23BrFNO2 and a molar mass of 420.322 g·mol−1 . The IUPAC name for Bromperidol is 4-[4-(4-bromophenyl)-4-hydroxypiperidin-1-yl]-1-(4-fluorophenyl)butan-1-one .Scientific Research Applications
Preclinical Pharmacology and Antipsychotic Properties
Bromperidol, a butyrophenone neuroleptic, has been compared with other neuroleptics like haloperidol and chlorpromazine in terms of preclinical pharmacology. Research has shown that bromperidol is well absorbed following oral administration, with an elimination half-life supporting once-daily dosing. Its antipsychotic properties and safety have been supported by various animal studies, including those on toxicity and mutagenicity (Dubinsky et al., 2004).
Therapeutic Effects on Schizophrenic Symptoms
A study investigating the therapeutic profiles of bromperidol in schizophrenic patients revealed significant improvement in various symptoms, including positive, excitement, cognitive, negative, and anxiety-depression symptoms. This study suggested an early improvement in specific symptoms, indicating a favorable outcome of bromperidol treatment (Yasui‐Furukori et al., 2002).
Depot Bromperidol Decanoate for Schizophrenia
Depot bromperidol decanoate, a long-acting injection form, has been used extensively for long-term maintenance treatment of schizophrenia. Studies aimed at comparing depot bromperidol with placebo, oral antipsychotics, and other depot antipsychotic preparations found that bromperidol decanoate may be more effective than placebo but less valuable than other depot preparations like fluphenazine or haloperidol decanoate (Wong et al., 2004).
Pharmacokinetic Parameters
A study on the pharmacokinetic parameters of bromperidol in Korean subjects provided insights into its absorption, clearance, and half-life, demonstrating comparable results to previous studies conducted in different populations. This research is crucial for understanding the drug's metabolism and potential individual variations in response (Lee et al., 2006).
Repurposing for Antifungal Applications
Innovatively, bromperidol has been repurposed in combination with azole antifungals to treat fungal infections. This combination therapy shows promising synergistic antifungal interactions against a variety of fungal pathogens, highlighting bromperidol's potential beyond psychiatric applications (Holbrook et al., 2017).
Metabolism and Pharmacokinetics
The role of cytochrome P450 isoenzymes in the metabolism of bromperidol was investigated, revealing that CYP3A4 is responsible for several metabolic pathways of bromperidol, including N-dealkylation and oxidation. This understanding is essential for predicting drug interactions and optimizing therapeutic strategies (Sato et al., 2000).
Potential in Treating Alzheimer's Disease
Recent studies have explored the potential of bromperidol in addressing biochemical aspects of Alzheimer's disease. Antipsychotics like bromperidol have been found to impact key pathological hallmarks of the disease, suggesting a possible role in its management or treatment (Podsiedlik et al., 2022).
Safety And Hazards
properties
IUPAC Name |
4-[4-(4-bromophenyl)-4-hydroxypiperidin-1-yl]-1-(4-fluorophenyl)butan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23BrFNO2/c22-18-7-5-17(6-8-18)21(26)11-14-24(15-12-21)13-1-2-20(25)16-3-9-19(23)10-4-16/h3-10,26H,1-2,11-15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKLNONIVDFXQRX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C2=CC=C(C=C2)Br)O)CCCC(=O)C3=CC=C(C=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23BrFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0022690 | |
Record name | Bromperidol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0022690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bromperidol | |
CAS RN |
10457-90-6 | |
Record name | Bromperidol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10457-90-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bromperidol [USAN:INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010457906 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bromperidol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12401 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | bromperidol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759275 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Bromperidol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0022690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bromperidol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.845 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BROMPERIDOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LYH6F7I22E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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